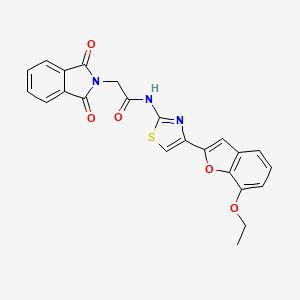![molecular formula C24H27FN4O3S B2844333 2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE CAS No. 689762-92-3](/img/structure/B2844333.png)
2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common route includes the formation of the quinazolinone core, followed by the introduction of the morpholine ring and the butyl group. The final step involves the attachment of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its quinazolinone core is known for its biological activity, making it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the morpholine ring can enhance its binding affinity and solubility. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-cyclohexylacetamide: This compound has a similar structure but with a cyclohexyl group instead of a fluorophenyl group.
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide: This compound features a chloro and trifluoromethyl-substituted phenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-{[3-BUTYL-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE can enhance its biological activity and binding affinity compared to similar compounds. The morpholine ring also contributes to its solubility and bioavailability, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3S/c1-2-3-10-29-23(31)20-15-19(28-11-13-32-14-12-28)8-9-21(20)27-24(29)33-16-22(30)26-18-6-4-17(25)5-7-18/h4-9,15H,2-3,10-14,16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIIZEPLONQOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE](/img/structure/B2844250.png)
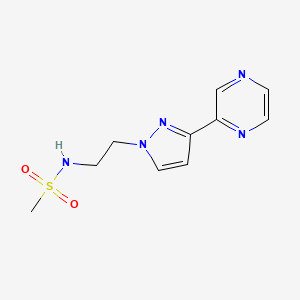

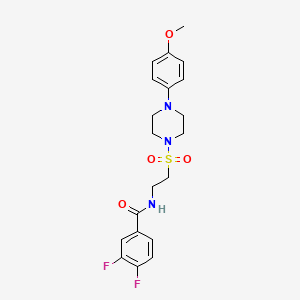
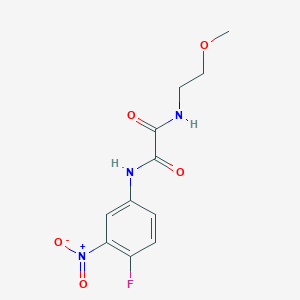
![1-cyclopentyl-3-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2844257.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/new.no-structure.jpg)
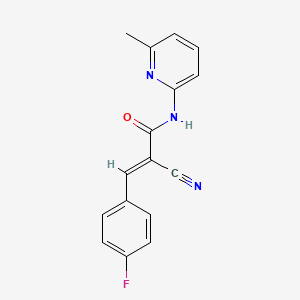
![1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride](/img/structure/B2844263.png)
![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)
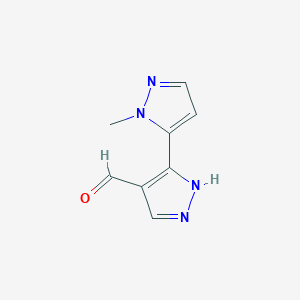
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)
![3-[3-({2-[(3,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2844269.png)
